![molecular formula C17H14F3NO B4990076 6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its chemical name, TFMQO, and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of TFMQO is not fully understood, but it is believed to act by binding to specific targets in cells and disrupting their normal function. In the case of anti-cancer activity, TFMQO has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial and fungal growth inhibition, TFMQO is believed to act by disrupting the integrity of the cell membrane.
Biochemical and Physiological Effects:
TFMQO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TFMQO can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to act as a fluorescent probe for DNA and RNA, making it useful in molecular biology applications. In vivo studies have not yet been conducted, so the physiological effects of TFMQO are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TFMQO is its high purity, which makes it useful in lab experiments that require precise chemical compositions. Another advantage is its unique electronic properties, which make it useful in material science applications. One limitation of TFMQO is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on TFMQO. In medicinal chemistry, further studies could be conducted to investigate its potential as an anti-cancer agent and its ability to inhibit bacterial and fungal growth. In material science, TFMQO could be further studied for its potential use in organic electronics and other applications. In molecular biology, TFMQO could be further investigated as a fluorescent probe for DNA and RNA, and its potential to act as a gene regulator could be explored. Overall, TFMQO has significant potential for a wide range of scientific applications and further research is warranted to fully understand its properties and potential uses.
Métodos De Síntesis
The synthesis of TFMQO involves the condensation of 2-(trifluoromethyl)benzaldehyde with methyl anthranilate, followed by cyclization with ammonium acetate. The resulting product is then purified by recrystallization, yielding TFMQO in high purity.
Aplicaciones Científicas De Investigación
TFMQO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, TFMQO has been investigated for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In material science, TFMQO has been studied for its potential use in organic electronics, due to its unique electronic properties. In molecular biology, TFMQO has been investigated for its ability to act as a fluorescent probe for DNA and RNA.
Propiedades
IUPAC Name |
6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c1-10-6-7-15-13(8-10)12(9-16(22)21-15)11-4-2-3-5-14(11)17(18,19)20/h2-8,12H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNGBKOFSDKPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC2C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989997.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![N-[3-(1-naphthyloxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4990017.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
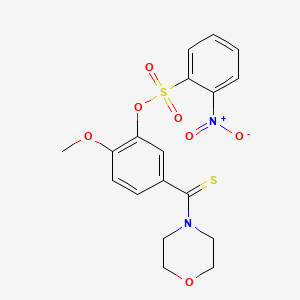
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![4,10-dicyclohexyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4990048.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
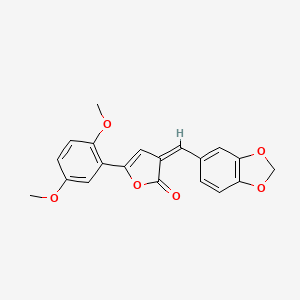
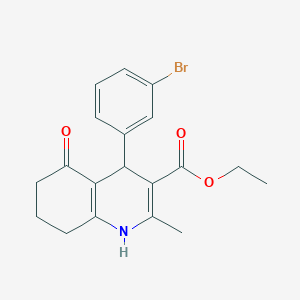
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4990080.png)
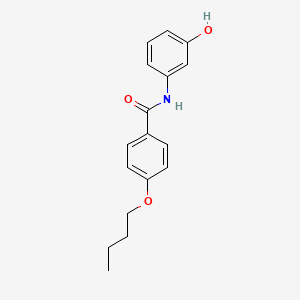
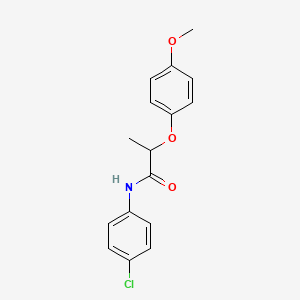
![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)